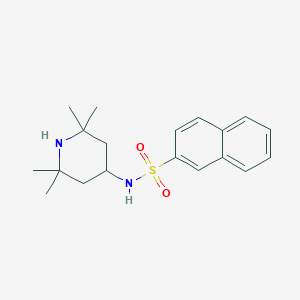
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of effects on biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. It has been found to have inhibitory effects on various enzymes, including protein kinases and phosphodiesterases, which play important roles in cellular signaling pathways. Additionally, it has been used in studies of ion channels and neurotransmitter receptors, as well as in drug discovery efforts.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to bind to the active site of protein kinases and prevent their activation, leading to downstream effects on cellular signaling pathways. Additionally, it has been shown to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. This inhibition leads to increased levels of these signaling molecules and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and depend on the specific enzymes and proteins that it interacts with. It has been found to have effects on cellular signaling pathways, including the cyclic nucleotide signaling pathway, the MAP kinase pathway, and the PI3K/Akt pathway. Additionally, it has been shown to have effects on ion channels and neurotransmitter receptors, which can have downstream effects on neuronal signaling and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their function in a controlled manner. Additionally, the compound has been extensively studied and optimized for high yield and purity, making it a reliable tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other molecules in addition to its intended target. Additionally, the compound may have limited solubility in certain solvents, which can affect its use in certain experimental setups.
Direcciones Futuras
There are many possible future directions for research on 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic agent, as it has been found to have effects on a variety of cellular processes that are relevant to disease states. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its interactions with specific enzymes and proteins. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved properties for use in scientific research and drug discovery.
Métodos De Síntesis
The synthesis method of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves the reaction of 3-bromoaniline with 2,2,6,6-tetramethylpiperidine-4-one in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to form the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
Propiedades
Fórmula molecular |
C16H23BrN2O |
|---|---|
Peso molecular |
339.27 g/mol |
Nombre IUPAC |
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11/h5-8,13,19H,9-10H2,1-4H3,(H,18,20) |
Clave InChI |
RXKOGQVUNAJCMR-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)



![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)




